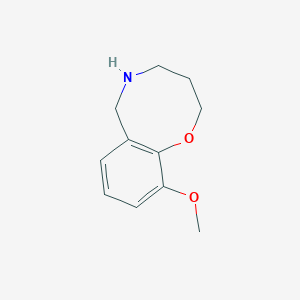![molecular formula C13H9F5N2O B1437207 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone CAS No. 511243-93-9](/img/no-structure.png)
1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone, also known as 1-PFE-5-PPE, is a novel synthetic compound with a wide range of potential applications in the fields of medicinal chemistry, materials science, and biochemistry. 1-PFE-5-PPE is a highly stable compound that has been shown to have excellent chemical and physical properties, including low volatility, low toxicity, and high solubility in a variety of solvents. It is also highly resistant to hydrolysis and oxidation, making it an ideal candidate for use in a variety of laboratory and industrial applications.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone is used in the synthesis of various compounds with antibacterial properties. For instance, it can be involved in creating 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which have shown comparable antibacterial activity to commercial antibiotics (Kumar, Aggarwal, Tyagi, & Singh, 2005).
Corrosion Inhibition
This compound is also valuable in corrosion inhibition. A study demonstrated that derivatives of this compound, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, can act as effective corrosion inhibitors for mild steel in acidic environments, with inhibition efficiencies reaching up to 95.10% (Jawad et al., 2020).
Antifungal and Antimicrobial Properties
Compounds synthesized using this chemical structure exhibit antifungal and antimicrobial properties. Derivatives such as N-phenylacetamide bearing 1,2,4-triazole showed promising growth inhibitory effects against fungi and special efficacy against Gram-negative bacteria (Bochao et al., 2017).
Synthesis of Novel Compounds
This chemical is used in synthesizing various novel compounds with potential biological activities. For instance, its use in synthesizing 3′,5-diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles has been reported, with these compounds showing good antimicrobial activity (Ashok et al., 2014).
Structural Studies
The compound is also significant in structural studies and the development of new bioactive compounds. For example, studies on 5-amino-1-benzoyl-3-methylpyrazole, a related compound, have provided insights into hydrogen-bonded structures of related compounds (Quiroga et al., 2010).
Anticonvulsant Activity
Derivatives of this compound have been studied for their anticonvulsant activities. Notably, compounds like 3-imidazolylflavanones and their analogs, containing an (arylalkyl)azole substructure, were evaluated for anticonvulsant activities and showed promising results (Ahangar et al., 2017).
Propriétés
Numéro CAS |
511243-93-9 |
|---|---|
Nom du produit |
1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone |
Formule moléculaire |
C13H9F5N2O |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
1-[3-(1,1,2,2,2-pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone |
InChI |
InChI=1S/C13H9F5N2O/c1-8(21)20-10(9-5-3-2-4-6-9)7-11(19-20)12(14,15)13(16,17)18/h2-7H,1H3 |
Clé InChI |
DNBVNYFYFWBFRW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



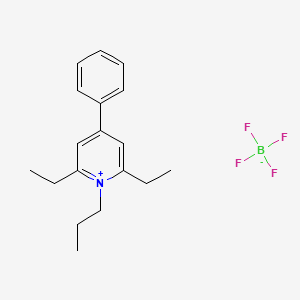
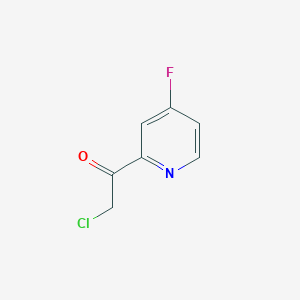
![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)
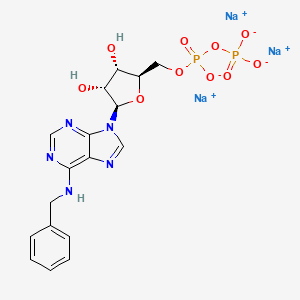
![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)
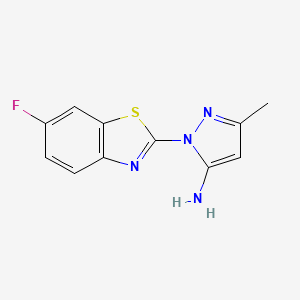
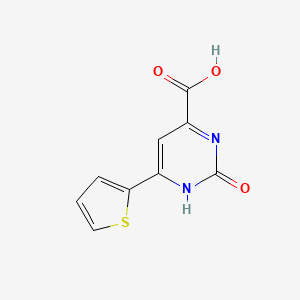
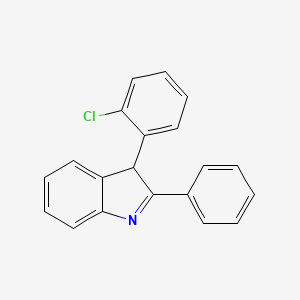
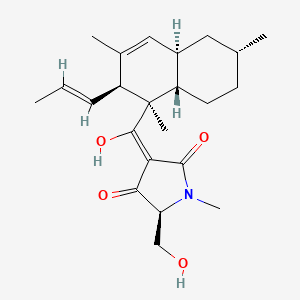
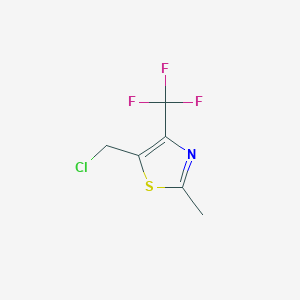
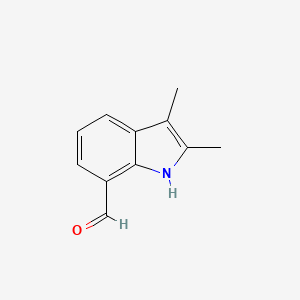
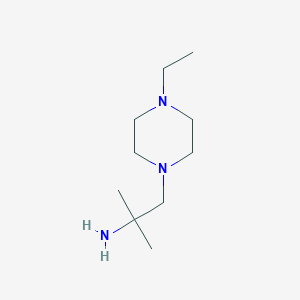
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
